2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid
Description
2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid is a synthetic organic compound featuring a hydroxybutanoic acid backbone substituted with a formamido group linked to a 2,5-dichlorophenyl ring. This structural configuration imparts unique physicochemical properties, including moderate polarity due to the carboxylic acid and hydroxyl groups, balanced by the lipophilic dichlorophenyl moiety. The compound’s molecular formula is inferred as C₁₁H₁₀Cl₂N₂O₄ (based on structural analysis), with a monoisotopic mass of approximately 315.01 Da (calculated).
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,5-dichlorobenzoyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4/c1-5(15)9(11(17)18)14-10(16)7-4-6(12)2-3-8(7)13/h2-5,9,15H,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZMSTLXGGJJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1=C(C=CC(=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid typically involves the reaction of 2,5-dichlorobenzoic acid with 3-hydroxybutanoic acid under specific conditions. The reaction is often catalyzed by a suitable reagent to facilitate the formation of the amide bond between the two components. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high purity and quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 2-(2,5-Dichlorobenzamido)-3-oxobutanoic acid.
Reduction: Formation of 2-(2,5-Dichlorobenzylamino)-3-hydroxybutanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dichlorobenzamido group and the hydroxybutanoic acid moiety contributes to its unique binding properties and biological activity.
Comparison with Similar Compounds
Key Observations :
- The hydroxybutanoic acid backbone provides hydrogen-bonding capacity, contrasting with simpler phenyl acetic acid or phenol derivatives.
Physicochemical Properties
| Property | This compound | Phenyl Acetic Acid | Phenol, 2-(methylthio)- |
|---|---|---|---|
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | 1.4 | 1.8 |
| Water Solubility | Low (due to dichlorophenyl) | High | Moderate |
| Acidity (pKa) | ~3.1 (carboxylic acid), ~9.5 (hydroxyl) | 4.3 | 10.0 (phenolic OH) |
Analysis :
Insights :
- In contrast, phenyl acetic acid is widely used in penicillin synthesis and fragrance manufacturing, reflecting its commercial relevance .
Biological Activity
2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and oxidative stress. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H10Cl2N2O3
- Molecular Weight : 263.1 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Oxidative Stress : The compound has been shown to reduce levels of reactive oxygen species (ROS), thereby alleviating oxidative damage in cellular models.
- Regulation of Metabolic Pathways : It may influence key metabolic pathways involved in glucose metabolism and lipid synthesis.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in conditions like diabetes and obesity.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activity Findings
Case Study 1: Neuroprotective Effects
A study conducted on N2A neuroblastoma cells demonstrated that treatment with this compound significantly reduced apoptosis induced by oxidative stress. The compound increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, suggesting a protective role against neurodegenerative processes.
Case Study 2: Metabolic Regulation in Diabetic Mice
In a mouse model designed to study type 2 diabetes, administration of the compound resulted in a notable decrease in hyperglycemia. The study highlighted changes in metabolic profiles, including enhanced glucose uptake and altered lipid metabolism, indicating potential therapeutic applications for metabolic disorders.
Research Findings
Recent findings have expanded the understanding of the compound's biological activity:
- Antioxidant Activity : The compound was found to significantly lower intracellular ROS levels in various cell types, supporting its role as an antioxidant.
- Metabolic Impact : It influenced glucose metabolism positively, which is crucial for managing diabetes and related conditions.
- Inflammatory Response : The compound showed promise in modulating inflammatory responses, potentially reducing complications associated with chronic diseases.
Q & A
Q. What are the recommended analytical techniques for characterizing the stereochemical purity of 2-[(2,5-Dichlorophenyl)formamido]-3-hydroxybutanoic acid?
To confirm enantiomeric purity, researchers should use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak® IA or IB) and polarimetric detection. Nuclear magnetic resonance (NMR) analysis, particularly - and -NMR, can resolve stereoisomers by comparing coupling constants and chemical shifts with reference data for (R)-3-hydroxybutanoic acid derivatives . X-ray crystallography is recommended for absolute configuration determination if single crystals are obtainable.
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
Key steps include:
- Using a protected (R)-3-hydroxybutanoic acid intermediate (e.g., tert-butyldimethylsilyl ether) to prevent unwanted oxidation or esterification .
- Coupling the 2,5-dichlorophenylformamide group via a carbodiimide-mediated reaction (e.g., EDC/HOBt) under anhydrous conditions to avoid hydrolysis .
- Monitoring reaction progress with thin-layer chromatography (TLC) or LC-MS to terminate the reaction at >90% conversion.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variations in:
- Stereochemical purity : Impure enantiomers can confound bioactivity results; confirm purity using methods in FAQ 1 .
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Target specificity : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate direct binding to proposed targets, such as enzymes or receptors .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Perform density functional theory (DFT) calculations to predict susceptibility to hydrolysis at the formamido or ester linkages.
- Use molecular dynamics (MD) simulations to assess interactions with cytochrome P450 enzymes, identifying sites for halogenation or steric hindrance to reduce oxidation .
- Validate predictions with in vitro microsomal stability assays (e.g., liver microsomes from multiple species).
Q. What strategies address low solubility of this compound in aqueous buffers?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or ethanol/water mixtures (<5% ethanol).
- pH adjustment : Ionize the carboxylic acid group by preparing sodium or potassium salts (pH >7.0).
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles for in vivo studies .
Structural and Mechanistic Considerations
Q. What spectroscopic features distinguish this compound from its positional isomers?
- IR spectroscopy : The carbonyl stretch of the formamido group appears at ~1680–1700 cm, distinct from ester or amide linkages.
- -NMR : The 2,5-dichlorophenyl group shows characteristic aromatic splitting patterns (doublet of doublets for H-3 and H-4) .
- Mass spectrometry : The molecular ion [M-H] at m/z 306.99 (CHClNO) confirms the molecular formula.
Q. How does the 2,5-dichlorophenyl moiety influence the compound’s interaction with biological targets?
The dichlorophenyl group enhances:
- Lipophilicity : Improves membrane permeability (logP ~2.5 predicted).
- Electrophilic interactions : Chlorine atoms engage in halogen bonding with protein residues (e.g., backbone carbonyls) .
- Steric effects : The 2,5-substitution pattern prevents planar stacking, reducing off-target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
